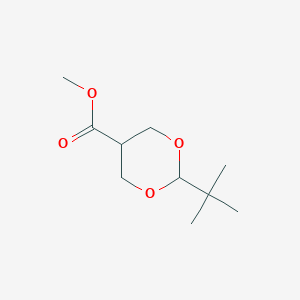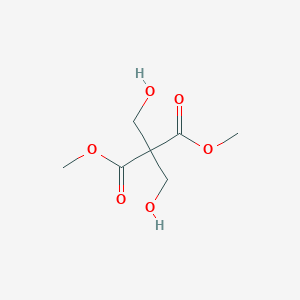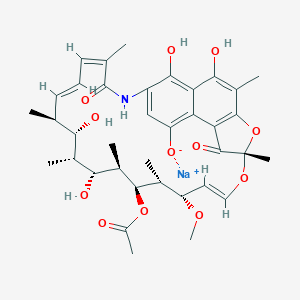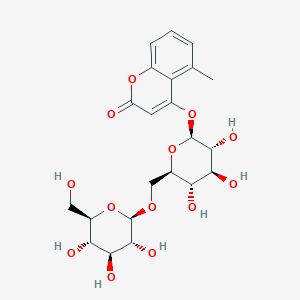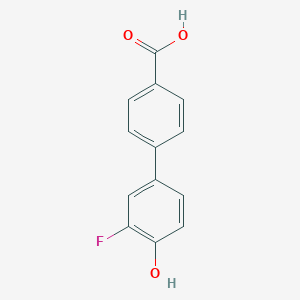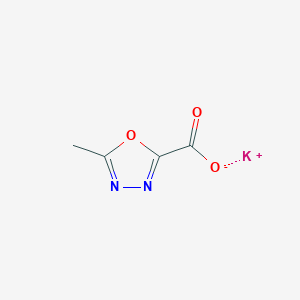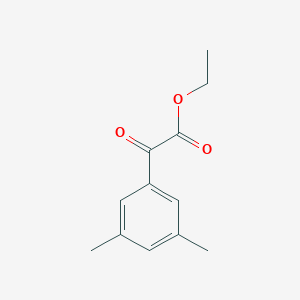
3-Ethenylidene-2-propan-2-yloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylidene-2-propan-2-yloxane, also known as EPY, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. EPY belongs to the class of alpha,beta-unsaturated ketones and has a molecular formula of C7H10O2.
Mechanism Of Action
The mechanism of action of 3-Ethenylidene-2-propan-2-yloxane is not fully understood. However, it has been suggested that 3-Ethenylidene-2-propan-2-yloxane may act by inhibiting the activity of enzymes involved in inflammation and tumor growth. 3-Ethenylidene-2-propan-2-yloxane may also act by modulating the activity of neurotransmitters involved in the pathogenesis of neurodegenerative diseases.
Biochemical And Physiological Effects
3-Ethenylidene-2-propan-2-yloxane has been shown to exhibit a range of biochemical and physiological effects. 3-Ethenylidene-2-propan-2-yloxane has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. 3-Ethenylidene-2-propan-2-yloxane has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, 3-Ethenylidene-2-propan-2-yloxane has been shown to modulate the activity of neurotransmitters involved in the pathogenesis of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Ethenylidene-2-propan-2-yloxane in lab experiments is its high yield and purity. 3-Ethenylidene-2-propan-2-yloxane is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using 3-Ethenylidene-2-propan-2-yloxane in lab experiments is its potential toxicity. 3-Ethenylidene-2-propan-2-yloxane has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-Ethenylidene-2-propan-2-yloxane. One area of research is the development of 3-Ethenylidene-2-propan-2-yloxane analogs with improved pharmacokinetic properties. Another area of research is the identification of the molecular targets of 3-Ethenylidene-2-propan-2-yloxane and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 3-Ethenylidene-2-propan-2-yloxane in animal models and human clinical trials.
Conclusion:
In conclusion, 3-Ethenylidene-2-propan-2-yloxane is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. 3-Ethenylidene-2-propan-2-yloxane has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 3-Ethenylidene-2-propan-2-yloxane has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While there are advantages and limitations to using 3-Ethenylidene-2-propan-2-yloxane in lab experiments, there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 3-Ethenylidene-2-propan-2-yloxane can be achieved by the reaction of 2-hydroxyacetone with acrolein, followed by dehydration. This reaction leads to the formation of 3-Ethenylidene-2-propan-2-yloxane in high yield and purity. 3-Ethenylidene-2-propan-2-yloxane can also be synthesized by the reaction of 2-acetyl-1,3-cyclohexanedione with acrolein, followed by cyclization and dehydration.
Scientific Research Applications
3-Ethenylidene-2-propan-2-yloxane has been studied extensively for its potential applications in drug discovery and development. 3-Ethenylidene-2-propan-2-yloxane has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 3-Ethenylidene-2-propan-2-yloxane has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
CAS RN |
108207-85-8 |
|---|---|
Product Name |
3-Ethenylidene-2-propan-2-yloxane |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
InChI |
InChI=1S/C10H16O/c1-4-9-6-5-7-11-10(9)8(2)3/h8,10H,1,5-7H2,2-3H3 |
InChI Key |
DRYTXEJMDZEQPU-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=C=C)CCCO1 |
Canonical SMILES |
CC(C)C1C(=C=C)CCCO1 |
synonyms |
2H-Pyran,3-ethenylidenetetrahydro-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



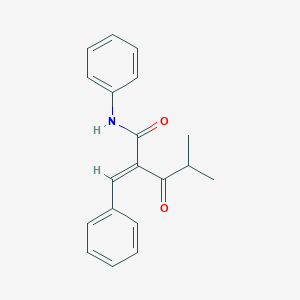
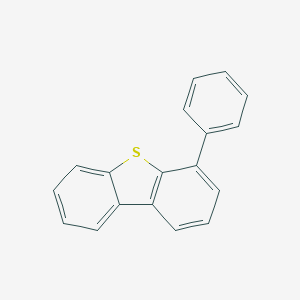
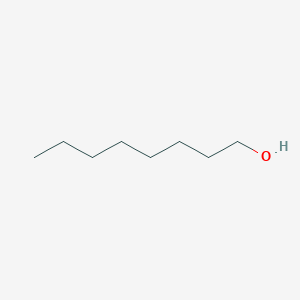
![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)
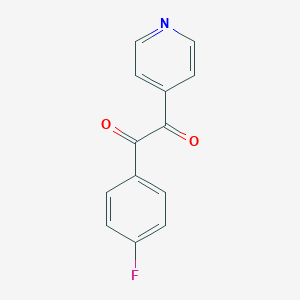
![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)

